Sulfinyl Oxidation State Dictates Unique TACE/MMP Inhibitor Selectivity Profile
In a direct, head-to-head study of a series of piperidine-4-carboxylic acid hydroxamates, the sulfinyl (-SO-) derivatives demonstrated a distinct selectivity preference linked to the sulfur oxidation state, when compared directly against their sulfanyl (-S-) and sulfonyl (-SO2-) analogs [1]. The sulfonyl derivatives 20-24 (carrying a 4-butynyloxy moiety) were identified as selective TACE inhibitors over MMPs, while the sulfinyl derivatives 25-28 showed a preference for a specific sulfur oxidation that differentiated them from both other classes [1]. This demonstrates the critical and non-linear role of the sulfinyl state in target interaction.
| Evidence Dimension | Enzyme inhibitor selectivity (TACE vs. MMP) |
|---|---|
| Target Compound Data | Sulfinyl derivatives (compounds 25-28) showed a unique selectivity preference linked exclusively to the sulfinyl oxidation state. |
| Comparator Or Baseline | Sulfanyl (-S-) and Sulfonyl (-SO2-) derivatives (compounds 20-24) showed distinct and differing selectivity profiles, with sulfonyl derivatives being selective TACE inhibitors. |
| Quantified Difference | The selectivity profile was qualitatively inverted; the sulfinyl state conferred a preference not seen in the sulfonyl or sulfanyl series. |
| Conditions | In vitro enzyme inhibition assays against tumor necrosis factor-alpha converting enzyme (TACE) and various matrix metalloproteinases (MMPs). |
Why This Matters
This demonstrates that the sulfinyl oxidation state is a critical determinant of biological target engagement, making the compound an essential intermediate for exploring chemical space inaccessible with the more common sulfone or sulfide analogs.
- [1] Cherney, R. J., et al. 'Synthesis and structure-activity relationships of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates as tumor necrosis factor-alpha converting enzyme and matrix metalloproteinase inhibitors.' Journal of Medicinal Chemistry 47.12 (2004): 2981-2983. View Source
